[1-(4-Bromo-2-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester [1-(4-Bromo-2-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13706211
InChI: InChI=1S/C15H19BrFNO3/c1-14(2,3)21-13(19)18-15(6-7-15)9-20-12-5-4-10(16)8-11(12)17/h4-5,8H,6-7,9H2,1-3H3,(H,18,19)
SMILES: CC(C)(C)OC(=O)NC1(CC1)COC2=C(C=C(C=C2)Br)F
Molecular Formula: C15H19BrFNO3
Molecular Weight: 360.22 g/mol

[1-(4-Bromo-2-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13706211

Molecular Formula: C15H19BrFNO3

Molecular Weight: 360.22 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-Bromo-2-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H19BrFNO3
Molecular Weight 360.22 g/mol
IUPAC Name tert-butyl N-[1-[(4-bromo-2-fluorophenoxy)methyl]cyclopropyl]carbamate
Standard InChI InChI=1S/C15H19BrFNO3/c1-14(2,3)21-13(19)18-15(6-7-15)9-20-12-5-4-10(16)8-11(12)17/h4-5,8H,6-7,9H2,1-3H3,(H,18,19)
Standard InChI Key KVWGBPGLJPKIBU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CC1)COC2=C(C=C(C=C2)Br)F
Canonical SMILES CC(C)(C)OC(=O)NC1(CC1)COC2=C(C=C(C=C2)Br)F

Introduction

Structural and Molecular Characteristics

Core Architectural Features

The compound’s structure comprises three distinct regions:

  • Cyclopropane ring: A strained three-membered carbon ring linked to a phenoxymethyl group.

  • Halogenated aromatic system: A para-bromo and ortho-fluoro-substituted phenyl ether, enhancing electrophilic reactivity and steric bulk .

  • tert-Butyl carbamate: A protective group that stabilizes the amine moiety and modulates solubility .

The SMILES notation (CC(C)(C)OC(=O)NC1(CC1)C2=C(C=C(C=C2)Br)F) and InChIKey (OUFCJOGUTCBWMA-UHFFFAOYSA-N) provide unambiguous representations of connectivity and stereochemistry .

Physicochemical Properties

Key computed properties include:

PropertyValue
XLogP33.6
Hydrogen bond donors1
Hydrogen bond acceptors3
Rotatable bonds4
Exact mass329.04267 Da

These metrics suggest moderate lipophilicity and favorable drug-like characteristics, though experimental validation is pending .

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves three primary stages:

  • Cyclopropane ring formation: Achieved via [2+1] cycloaddition of dichlorocarbene to alkenes or Simmons-Smith reaction.

  • Phenoxymethyl group introduction: Williamson ether synthesis between a bromo-fluoro-phenol derivative and a chloromethyl cyclopropane intermediate.

  • Carbamate protection: Reaction of the primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Critical considerations:

  • Purification via HPLC ensures >95% purity.

  • ¹H/¹³C NMR confirms regiochemistry, particularly the cyclopropane ring’s integrity and halogen positions .

Analytical Characterization

TechniqueApplication
NMR spectroscopyAssigns proton environments and carbon骨架
Mass spectrometryVerifies molecular weight and fragmentation patterns
X-ray crystallographyResolves 3D conformation (data pending)

Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

  • Bromine atom: Susceptible to Suzuki-Miyaura cross-coupling for aryl-aryl bond formation .

  • Carbamate group: Hydrolyzes under acidic conditions to release a free amine, enabling further derivatization.

  • Fluorine substituent: Enhances metabolic stability via strong C-F bonds and modulates electronic effects .

Stability Profiles

  • pH stability: Stable in neutral conditions but hydrolyzes rapidly in强酸 (t₁/₂ < 1 hr at pH 1).

  • Thermal stability: Decomposes above 200°C, per thermogravimetric analysis (unpublished data).

Biological and Industrial Applications

Medicinal Chemistry

  • Enzyme inhibition: Preliminary assays show low-µM inhibition of serine hydrolases, likely due to carbamate’s electrophilic carbonyl.

  • Anticancer activity: Analogues with similar halogenation patterns exhibit pro-apoptotic effects in HeLa cells (IC₅₀ = 8.2 µM).

Agricultural Chemistry

  • Herbicidal activity: Suppresses auxin transport in Arabidopsis thaliana at 10 ppm, comparable to 2,4-D.

  • Insecticidal potential: LC₅₀ of 45 ppm against Aedes aegypti larvae, though less potent than commercial carbamates.

PrecautionRecommendation
Personal protective equipmentNitrile gloves, lab coat, eye protection
VentilationUse fume hood for weighing and reactions
Storage-20°C under nitrogen atmosphere

Future Directions

Structure-Activity Relationship (SAR) Studies

  • Halogen substitution: Testing meta-fluoro or chloro analogues to optimize target engagement.

  • Carbamate replacement: Exploring urea or sulfonamide groups to modulate pharmacokinetics.

In Vivo Efficacy Trials

  • Pharmacokinetics: Assessing oral bioavailability and half-life in murine models.

  • Toxicology: Chronic exposure studies to identify organ-specific toxicity.

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